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molecular formula C11H8ClF3N2O2 B1580720 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 353258-31-8

Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1580720
M. Wt: 292.64 g/mol
InChI Key: AKACORAIGDTIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340541B2

Procedure details

A stirred slurry of 8-chloro-6-(trifluoromethyl)imidazo[1,2,a]pyridine-2-carboxylic acid ethyl ester (3.0 g, 10.3 mmol) and 2-chloro-5-methoxybenzenesulfonamide (2.39 g, 10.8 mmol, 1.05 equiv) in n-chlorobutane (45 mL) was heated to 50° C. under nitrogen. To this slurry was added neat diethylaluminum chloride (1.40 mL, 11.3 mmol). After complete addition of diethylaluminum chloride the temperature of the reaction mixture was adjusted to 65-70° C. and was held at this temperature for 4.5 h. An additional portion of n-chlorobutane (12 mL) was added and heating at 70° C. was continued for an additional 1.5 h. Iso-propanol (1.6 mL, 20.5 mmol, 2 equiv) was added at 70° C. and the resulting mixture stirred for 5 min. Aqueous 10% acetic acid (15 mL, 25.6 mmol, 2.5 equiv) was then added over a period of 10 min at 60-65° C. The reaction was allowed to cool to room temperature and then stirred overnight. The resulting solid was filtered, washed with water (12 mL) followed by n-chlorobutane (12 mL), and suction-dried. The solid product was further dried in a vacuum oven at 50-60° C. to give the title compound (4.09 g, 85.2%). Powder X-ray diffraction data conformed with Form A of Compound 1 as in Characterization Example 2.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six
Yield
85.2%

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[N:7]=[C:8]2[C:13]([Cl:14])=[CH:12][C:11]([C:15]([F:18])([F:17])[F:16])=[CH:10][N:9]2[CH:19]=1)=[O:5])C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][C:22]=1[S:29]([NH2:32])(=[O:31])=[O:30].[Cl-].C([Al+]CC)C.C(O)(C)C.C(O)(=O)C>CCCCCl>[Cl:14][C:13]1[C:8]2[N:9]([CH:19]=[C:6]([C:4]([NH:32][S:29]([C:22]3[CH:23]=[C:24]([O:27][CH3:28])[CH:25]=[CH:26][C:21]=3[Cl:20])(=[O:31])=[O:30])=[O:5])[N:7]=2)[CH:10]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2Cl)C(F)(F)F)C1
Name
Quantity
2.39 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)N
Name
Quantity
45 mL
Type
solvent
Smiles
CCCCCl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)[Al+]CC
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
12 mL
Type
solvent
Smiles
CCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 65-70° C.
WAIT
Type
WAIT
Details
was continued for an additional 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (12 mL)
CUSTOM
Type
CUSTOM
Details
suction-dried
CUSTOM
Type
CUSTOM
Details
The solid product was further dried in a vacuum oven at 50-60° C.

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC=1C=2N(C=C(C1)C(F)(F)F)C=C(N2)C(=O)NS(=O)(=O)C2=C(C=CC(=C2)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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